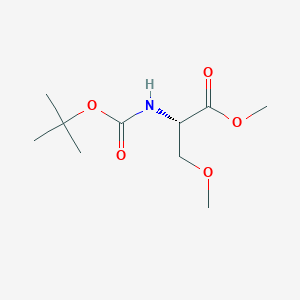

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRNQTKSNGIWBV-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595105 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134167-07-0 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. This serine derivative is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery.

Chemical and Physical Properties

This compound, also known as Boc-Ser(OMe)-OMe, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group protects the amine, while the methyl ester and methyl ether protect the carboxylic acid and hydroxyl groups, respectively. This full protection allows for its use in various synthetic strategies where selective deprotection is required.

Table 1: General and Physical Properties

| Property | Value | Reference |

| CAS Number | 134167-07-0 | [1] |

| Molecular Formula | C10H19NO5 | [1] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Color | Colorless to light yellow | [1] |

| Purity | ≥97% | [3] |

| Optical Activity | +33.9° (c=0.50 g/100ml in CHCl3) | [1] |

| Storage Temperature | 2-8°C | [1] |

Table 2: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoate |

| InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(13)11-7(6-14-4)8(12)15-5/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1 |

| InChIKey | VKRNQTKSNGIWBV-ZETCQYMHSA-N |

| SMILES | COC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process starting from L-serine. The general synthetic strategy involves the protection of the amino and carboxyl groups, followed by the methylation of the hydroxyl group.

General Synthetic Pathway

A plausible synthetic route, based on standard protecting group chemistry, is outlined below. This pathway involves the initial protection of the amino group of L-serine with a Boc group, followed by esterification of the carboxylic acid and finally O-methylation of the side-chain hydroxyl group.

Experimental Protocol for a Related Compound: N-Boc-L-serine methyl ester

Materials:

-

N-Boc-L-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K2CO3)

-

Methyl iodide (CH3I)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), add solid potassium carbonate (0.176 mol).[4]

-

After stirring for 10 minutes in an ice-water bath, add methyl iodide (0.32 mol) to the white suspension.[4]

-

Continue stirring at 0°C for 30 minutes, at which point the mixture may solidify.[4]

-

Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction for the complete formation of the methyl ester using thin-layer chromatography (TLC).[4]

-

Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[4]

-

Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[4]

Note on O-Methylation: The subsequent O-methylation of the hydroxyl group would typically be achieved by treating the N-Boc-L-serine methyl ester with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride in an anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Spectroscopic Data

Spectroscopic data is crucial for the characterization and confirmation of the chemical structure of this compound. While a complete set of publicly available spectra for this specific compound is limited, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the two methyl groups of the ester and ether (singlets around 3.7 ppm and 3.3 ppm, respectively), and the protons of the serine backbone.

-

¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon and methyl carbons of the Boc group, the methoxy carbons, and the carbons of the serine backbone.

-

FT-IR: The infrared spectrum would likely show characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the ester and carbamate, and C-O stretching of the ether and ester groups.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (233.26 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily due to its protected functional groups which allow for controlled reactions at other sites of a molecule.

Peptide Synthesis

As a protected amino acid, its primary application is in peptide synthesis. The fully protected nature of this derivative makes it suitable for incorporation into peptide chains where the serine side chain needs to remain methylated. The workflow for its use in solid-phase peptide synthesis (SPPS) is depicted below.

Drug Discovery

The incorporation of modified amino acids like O-methyl-serine into peptide-based drug candidates can significantly impact their pharmacological properties. O-methylation can:

-

Increase metabolic stability: By blocking a potential site of enzymatic degradation.

-

Modulate receptor binding: The change in polarity and size of the side chain can alter the binding affinity and selectivity for biological targets.

-

Influence conformation: The methylated side chain can affect the secondary structure of the peptide, influencing its biological activity.

Synthesis of Complex Molecules

Beyond peptide synthesis, this compound can serve as a chiral building block for the synthesis of other complex organic molecules and natural products where a protected serine moiety is required.

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General safety precautions for handling this chemical include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and contact with skin and eyes.

This technical guide provides a summary of the available information on this compound. For further in-depth details, researchers are encouraged to consult the cited literature and supplier documentation.

References

Boc-Ser(Me)-OMe chemical structure and CAS number

This guide provides a detailed overview of the chemical properties of N-tert-Butoxycarbonyl-O-methyl-L-serine methyl ester, commonly abbreviated as Boc-Ser(Me)-OMe. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Identity and Structure

Boc-Ser(Me)-OMe is a protected amino acid derivative used in organic synthesis, particularly in the construction of peptides and other complex molecules. The Boc (tert-Butoxycarbonyl) group protects the amine functionality, while the methyl ester protects the carboxylic acid. Furthermore, the side-chain hydroxyl group of the serine residue is protected by a methyl ether.

While a specific CAS Number for Boc-Ser(Me)-OMe could not be definitively identified through searches, the CAS Number for the corresponding carboxylic acid, N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH), is well-documented.

Data Presentation

| Compound Name | Abbreviation | CAS Number | Molecular Formula | Molecular Weight |

| N-tert-Butoxycarbonyl-O-methyl-L-serine | Boc-Ser(Me)-OH | 51293-47-1[1] | C₉H₁₇NO₅ | 219.23 g/mol [1] |

| N-tert-Butoxycarbonyl-O-methyl-L-serine methyl ester | Boc-Ser(Me)-OMe | Not Found | C₁₀H₁₉NO₅ | 233.26 g/mol |

Chemical Structure Visualization

The chemical structure of Boc-Ser(Me)-OMe is depicted below. The diagram illustrates the connectivity of the atoms, including the Boc protecting group on the nitrogen, the methyl ester on the carboxyl group, and the methyl ether on the serine side chain.

Caption: Chemical structure of Boc-Ser(Me)-OMe.

Experimental Protocols

-

O-Methylation of the side chain: The hydroxyl group of Boc-L-serine would be methylated, typically using a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base (e.g., sodium hydride, silver oxide). This step yields Boc-Ser(Me)-OH.

-

Esterification of the carboxylic acid: The resulting Boc-Ser(Me)-OH would then be esterified to form the methyl ester. This can be achieved through various methods, such as Fischer esterification (reacting with methanol in the presence of a strong acid catalyst) or by using a milder reagent like diazomethane or (trimethylsilyl)diazomethane.

A representative, though not explicitly cited, workflow for such a synthesis is presented below.

Caption: A plausible synthetic workflow for Boc-Ser(Me)-OMe.

Disclaimer: This technical guide is for informational purposes only and is based on publicly available data. The absence of a specific CAS number for Boc-Ser(Me)-OMe suggests it may be a less common derivative. Researchers should verify information from chemical suppliers and relevant literature before use.

References

Synthesis and Characterization of N-Boc-O-methyl-L-serine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-O-methyl-L-serine, a valuable protected amino acid derivative crucial in peptide synthesis and drug discovery. This document details the synthetic pathways, experimental protocols, and analytical characterization of the target compound and its precursors.

Introduction

N-Boc-O-methyl-L-serine is a key building block in the synthesis of peptides and complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ether on the side-chain hydroxyl group offer orthogonal protection, allowing for selective deprotection and modification during multi-step syntheses. This guide outlines a reliable synthetic route and the analytical methods required to ensure the purity and structural integrity of the final product.

Synthetic Pathway

The synthesis of N-Boc-O-methyl-L-serine can be achieved through a multi-step process, starting from the commercially available amino acid, L-serine. The general synthetic scheme involves the protection of the amino group with a Boc moiety, followed by esterification of the carboxylic acid and subsequent O-methylation of the side-chain hydroxyl group. An alternative, more direct route involves the N-Boc protection of O-methyl-L-serine.

Caption: Synthetic pathways to N-Boc-O-methyl-L-serine.

Data Presentation

The following tables summarize the quantitative data for the synthesis of N-Boc-O-methyl-L-serine and its precursors.

Table 1: Synthesis of N-Boc-L-serine

| Parameter | Value | Reference |

| Starting Material | L-Serine | [1] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [1] |

| Solvent | Dioxane/Water | [1] |

| Reaction Time | 4 hours | [1] |

| Yield | Not explicitly stated, used directly in next step | [1] |

Table 2: Synthesis of N-Boc-L-serine methyl ester

| Parameter | Value | Reference |

| Starting Material | N-Boc-L-serine | [1] |

| Reagents | Methyl iodide, Potassium carbonate | [1] |

| Solvent | Dimethylformamide (DMF) | [1] |

| Reaction Time | 1.5 hours | [1] |

| Yield | 86% | [1] |

| Appearance | Pale amber oil | [1] |

Table 3: Synthesis of N-Boc-O-methyl-L-serine

| Parameter | Value | Reference |

| Starting Material | O-methyl-DL-serine | [2] |

| Reagents | Di-tert-butyl dicarbonate, Sodium Hydroxide | [2] |

| Solvent | Tetrahydrofuran (THF)/Water | [2] |

| Reaction Time | Overnight | [2] |

| Yield | 98% | [2] |

| Appearance | White to off-white crystals | [3] |

Table 4: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spec (m/z) | Optical Rotation [α]D | Reference |

| N-Boc-L-serine methyl ester | C₉H₁₇NO₅ | 219.23 | - | -18° (c=5, MeOH) | [4] |

| N-Boc-O-methyl-L-serine | C₉H₁₇NO₅ | 219.24 | 220.1 (M+H)⁺ | +21° (c=4, CHCl₃) (as DCHA salt) | [2][3] |

Experimental Protocols

Synthesis of N-Boc-L-serine

This protocol is adapted from Organic Syntheses.[1]

-

A solution of di-tert-butyl dicarbonate (78.4 g, 0.36 mol) in dioxane (280 mL) is added to an ice-cold, stirred solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL).

-

The two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.

-

The reaction progress is monitored by TLC.

-

The mixture is concentrated to half its original volume by rotary evaporation at 35°C.

-

The solution is cooled in an ice-water bath and acidified to pH 2–3 by the slow addition of 1 N potassium bisulfate.

-

The product is extracted with ethyl acetate (3 x 1000 mL).

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.

Synthesis of N-Boc-L-serine methyl ester

This protocol is a continuation from the synthesis of N-Boc-L-serine, adapted from Organic Syntheses.[1]

-

To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added.

-

After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension.

-

Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.

-

The reaction is warmed to room temperature and stirred for an additional hour.

-

The reaction progress is monitored by TLC.

-

The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).

-

The organic phase is washed with brine (2 x 300 mL), dried with magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil (29.8 g, 86% yield).

Synthesis of N-Boc-O-methyl-L-serine

This protocol is adapted from a procedure found on ChemicalBook, starting from O-methyl-DL-serine.[2]

-

To a solution of O-methyl-DL-serine (2.0 g, 17 mmol) in a mixture of 35 mL of aqueous 1 N sodium hydroxide solution and 35 mL of tetrahydrofuran (THF), a solution of di-tert-butyl dicarbonate (4.03 g, 18.5 mmol) in THF (15 mL) is added slowly with stirring at 0°C.

-

The reaction mixture is stirred at room temperature overnight.

-

The reaction mixture is concentrated by evaporation under reduced pressure.

-

The aqueous phase is acidified to pH 4-5 with 10% aqueous citric acid and then extracted with ethyl acetate.

-

The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to give N-Boc-O-methyl-L-serine (3.6 g, 98% yield).

Characterization

The characterization of N-Boc-O-methyl-L-serine and its precursors is essential to confirm the identity and purity of the synthesized compounds. The logical flow of the characterization process is outlined below.

Caption: Logical workflow for the characterization of synthesized compounds.

Spectroscopic and Physical Data

-

N-Boc-L-serine methyl ester :

-

Appearance : Pale amber oil.[1]

-

¹H NMR (200 MHz, C₆D₆) : δ 1.41 (s, 9H), 2.50 (br s, 1H), 3.26 (s, 3H), 3.66 (dd, J=11, 4 Hz, 1H), 3.76 (dd, J=11, 4 Hz, 1H), 4.40 (m, 1H), 5.60 (br s, 1H).

-

IR (neat, cm⁻¹) : 3400, 1720 (br).

-

Optical Rotation [α]D²⁰ : -18° (c=5, MeOH).

-

-

N-Boc-O-methyl-L-serine :

Conclusion

This technical guide provides a detailed and consolidated resource for the synthesis and characterization of N-Boc-O-methyl-L-serine. The experimental protocols are derived from established literature, offering reliable methods for obtaining the target compound and its key intermediates. The tabulated data and characterization workflow provide a clear framework for researchers to synthesize and validate this important protected amino acid, facilitating its application in advanced chemical synthesis.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate is a protected amino acid derivative with significant applications in peptide synthesis and as a building block in the development of novel therapeutics. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic chemistry and drug development workflows. This technical guide outlines standardized methodologies for determining these key physicochemical properties.

Physicochemical Properties

While specific experimental data is sparse, some general properties of the related compound, Methyl N-(tert-butoxycarbonyl)-L-serinate, can be inferred. It is typically a liquid or oil and is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with slight solubility in water.[1] The target compound is expected to have similar solubility characteristics. Stability-wise, it is generally considered stable under normal storage conditions.[2]

Solubility Profile

The solubility of this compound in a range of solvents is a critical parameter for its use in synthesis and formulation. The following tables provide a template for the systematic recording of solubility data.

Qualitative Solubility

Table 1: Qualitative Solubility of this compound

| Solvent | Observation (e.g., Soluble, Sparingly Soluble, Insoluble) |

| Water | |

| Phosphate Buffered Saline (pH 7.4) | |

| Methanol | |

| Ethanol | |

| Isopropanol | |

| Acetonitrile | |

| Dichloromethane (DCM) | |

| Chloroform | |

| N,N-Dimethylformamide (DMF) | |

| Dimethyl Sulfoxide (DMSO) | |

| Ethyl Acetate | |

| Acetone | |

| Hexanes |

Quantitative Solubility

Table 2: Quantitative Solubility of this compound at Ambient Temperature

| Solvent | Solubility (mg/mL) | Molarity (mol/L) |

| Water | ||

| Phosphate Buffered Saline (pH 7.4) | ||

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| Dichloromethane (DCM) | ||

| N,N-Dimethylformamide (DMF) | ||

| Dimethyl Sulfoxide (DMSO) |

Stability Profile

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.

Stability Under Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[3] The following table template can be used to document the results of such studies.

Table 3: Forced Degradation Study of this compound

| Condition | Time Points | Assay (%) | Purity (%) | Degradation Products |

| Acidic | ||||

| 0.1 M HCl (aq) | ||||

| Basic | ||||

| 0.1 M NaOH (aq) | ||||

| Oxidative | ||||

| 3% H₂O₂ (aq) | ||||

| Thermal | ||||

| 60°C | ||||

| Photolytic | ||||

| ICH Q1B Option II |

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound. These are based on established methodologies for small molecules and protected amino acids.[4][5][6]

Protocol for Determination of Quantitative Solubility

This protocol outlines the equilibrium solubility determination method.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

-

Ensure a solid excess of the compound remains to confirm saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a clear aliquot of the supernatant.

-

Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV, UPLC-MS).

-

Analyze the diluted sample to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

-

Protocol for Stability Testing under Forced Degradation

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Stress Conditions:

-

Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

-

Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

-

Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.

-

Thermal: Store the solid compound and the stock solution in a temperature-controlled oven at 60 °C.

-

Photolytic: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines.

-

-

Time Points:

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC or UPLC method.

-

The analytical method should be capable of separating the parent compound from its degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of the remaining parent compound.

-

Determine the percentage of each degradation product.

-

Identify potential degradation pathways based on the conditions that cause degradation.

-

Potential Degradation Pathways

Based on the structure of this compound, potential degradation pathways under stress conditions can be hypothesized.

The primary degradation pathways are likely to be the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group and the base-catalyzed hydrolysis of the methyl ester.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data that is essential for the successful application of this compound in research and development.

References

- 1. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. academic.oup.com [academic.oup.com]

- 5. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

Navigating Peptide Synthesis: A Technical Guide to the Commercial Availability and Application of N-Boc-O-methyl-L-serine Derivatives

For researchers, scientists, and drug development professionals, the strategic selection of amino acid derivatives is paramount to successful peptide synthesis. This in-depth technical guide addresses the commercial availability of N-Boc-O-methyl-L-serine derivatives, clarifying nomenclature and providing a practical framework for their application in solid-phase peptide synthesis (SPPS).

A crucial point of clarification is the distinction between two commercially available derivatives: N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH) and N-Boc-L-serine methyl ester (Boc-Ser-OMe) . While the initially requested "Boc-Ser(Me)-OMe" is not a standard commercially available reagent, these two related compounds offer versatile options for incorporating O-methylated serine into peptide chains. This guide will focus on the availability and use of both Boc-Ser(Me)-OH and Boc-Ser-OMe.

Commercial Availability

The following tables summarize the commercial availability of Boc-Ser(Me)-OH and Boc-Ser-OMe from various suppliers, providing key quantitative data for easy comparison.

Table 1: Commercial Availability of N-Boc-O-methyl-L-serine (Boc-Ser(Me)-OH)

| Supplier | Catalog Number | Purity | CAS Number |

| Sigma-Aldrich (Novabiochem®) | 853073 | ≥98% (TLC) | 84311-19-3 |

| MedChemExpress | HY-W008022 | 97.0% | 84311-19-3 |

| Thermo Scientific Chemicals | >96.0% (NMR) | 101772-29-6 | |

| Anaspec | AS-23142 | ≥95% (HPLC) | 51293-47-1 |

| Chem-Impex | ≥ 97% (Assay) | 101772-29-6 |

Table 2: Commercial Availability of N-Boc-L-serine methyl ester (Boc-Ser-OMe)

| Supplier | Catalog Number | Purity | CAS Number |

| Sigma-Aldrich | 410489 | 95% | 2766-43-0 |

| Chem-Impex | ≥ 99.5% (Chiral HPLC) | 2766-43-0 | |

| Aapptec Peptides | Not specified | 2766-43-0 | |

| TCI Chemicals | Not specified | 2766-43-0 |

Experimental Protocols

The following protocols provide detailed methodologies for the use of Boc-protected amino acids, such as Boc-Ser(Me)-OH and Boc-Ser-OMe, in solid-phase peptide synthesis.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the cyclical process of deprotection, neutralization, and coupling for the stepwise addition of Boc-protected amino acids to a growing peptide chain on a solid support.[1]

1. Resin Swelling:

-

Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.

-

Add dichloromethane (DCM) to completely cover the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent.

2. Nα-Boc Deprotection:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[1][2]

-

Agitate the mixture for 5 minutes (pre-wash).[1]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 15-25 minutes for complete deprotection.[1]

-

Drain the TFA solution and wash the resin with DCM and isopropanol (IPA) to remove residual acid.[1]

3. Neutralization:

-

Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM to neutralize the ammonium salt formed during deprotection.[3]

-

Repeat the neutralization step to ensure complete conversion to the free amine.

-

Wash the resin with DCM and/or dimethylformamide (DMF) to remove excess base.

4. Coupling:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Ser(Me)-OH) and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.[1]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of DIEA to initiate the coupling reaction.[1]

-

Agitate the mixture until the coupling reaction is complete (monitoring by ninhydrin test is recommended).

-

Drain the coupling solution and wash the resin with DMF and DCM.

5. Repetition and Cleavage:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

After the final coupling, perform a final deprotection (step 2).

-

Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Specific Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol details the removal of the Boc protecting group from the N-terminus of a peptide.

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

To a solution of the Boc-protected compound in DCM (e.g., 75 mg in 1 mL), add an equal volume of TFA.[4]

-

Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 18 hours, depending on the substrate.[4]

-

Monitor the reaction for completion using an appropriate method (e.g., TLC).

-

Upon completion, remove the volatiles in vacuo.[4]

-

The crude product, the TFA salt of the deprotected amine, can often be used in the next step without further purification.

Visualizing the Workflow and Reactions

The following diagrams, created using the DOT language, illustrate key processes in the application of Boc-protected amino acids.

References

Spectroscopic data (NMR, IR, MS) of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the request for spectroscopic data (NMR, IR, MS) and experimental protocols for Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate. Extensive searches of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data or detailed synthetic procedures for this particular O-methylated serine derivative. Its synthesis and characterization are not widely reported in the accessible literature.

However, comprehensive data is available for the closely related and synthetically important precursor, Methyl N-(tert-butoxycarbonyl)-L-serinate . This guide provides a detailed overview of the spectroscopic properties and a well-established synthetic protocol for this compound, which serves as a crucial building block in peptide synthesis and the development of various therapeutic agents. Commercial availability of this compound is noted from specialized chemical suppliers, though without accompanying detailed analytical data.

Spectroscopic Data for Methyl N-(tert-butoxycarbonyl)-L-serinate

The following tables summarize the key spectroscopic data for Methyl N-(tert-butoxycarbonyl)-L-serinate, the direct precursor to the requested O-methylated compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 5.60 | m | NH | |

| 4.40 | m | α-CH | |

| 3.76 | dd | 11 and 4 | β-CH₂ |

| 3.66 | dd | 11 and 4 | β-CH₂ |

| 3.26 | s | OCH₃ (ester) | |

| 2.50 | br s | OH | |

| 1.41 | s | C(CH₃)₃ (Boc) | |

| Solvent: C₆D₆, Frequency: 200 MHz[1] |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description |

| 3400 | O-H stretch |

| 1720 (broad) | C=O stretch (ester and carbamate) |

| Technique: Neat[1] |

Mass Spectrometry (MS) Data

At present, detailed mass spectrometry data for Methyl N-(tert-butoxycarbonyl)-L-serinate is not available in the public domain literature found.

Experimental Protocols

The following section details a common and reliable method for the synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate.

Synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate

This procedure involves two main steps: the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine

-

A solution of L-serine (31.7 g, 0.30 mol) in 1 N sodium hydroxide (620 mL) is prepared in a flask and cooled in an ice bath.

-

A solution of di-tert-butyl dicarbonate ((Boc)₂O) (78.4 g, 0.36 mol) in dioxane (280 mL) is added to the stirred L-serine solution.[1]

-

The resulting two-phase mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is concentrated by rotary evaporation at 35°C to half its original volume.[1]

-

The solution is cooled in an ice-water bath and acidified to a pH of 2–3 by the slow addition of 1 N potassium bisulfate.[1]

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-L-serine as a colorless, sticky foam, which is used in the next step without further purification.[1]

Step 2: Esterification to form Methyl N-(tert-butoxycarbonyl)-L-serinate

-

To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added.[1]

-

After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen and should be handled in a well-ventilated fume hood.[1]

-

Stirring is continued at 0°C for 30 minutes, during which the mixture solidifies.[1]

-

The reaction is then warmed to room temperature and stirred for an additional hour, with completion monitored by TLC.[1]

-

The reaction mixture is filtered by suction, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).[1]

-

The organic phase is washed twice with brine (300 mL), dried with magnesium sulfate, filtered, and concentrated to give Methyl N-(tert-butoxycarbonyl)-L-serinate as a pale amber oil.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the two-step synthesis of Methyl N-(tert-butoxycarbonyl)-L-serinate from L-serine.

Caption: Synthetic route to Methyl N-(tert-butoxycarbonyl)-L-serinate.

Status of this compound Data

References

The role of the Boc protecting group in amino acid chemistry

An In-depth Technical Guide to the Role of the Boc Protecting Group in Amino Acid Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic chemistry, particularly in the synthesis of peptides and other complex molecules.[1][2][3] Its widespread use stems from its stability under a broad range of reaction conditions and its facile, selective removal under mild acidic conditions.[2] This technical guide provides a comprehensive overview of the Boc protecting group's role in amino acid chemistry, detailing its application, underlying mechanisms, and the associated experimental protocols.

Core Principles of the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily shield the amino functionality of amino acids from unwanted reactions during chemical synthesis.[1][4][5] This protection strategy is fundamental to ensure the directionality and specificity of peptide bond formation.[6] The key principle behind its utility lies in its differential lability compared to other protecting groups, which allows for selective deprotection and stepwise synthesis.[7]

Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][8] The reaction proceeds via a nucleophilic acyl substitution where the deprotonated amino group attacks one of the carbonyl carbons of (Boc)₂O.[9] This is followed by the collapse of the tetrahedral intermediate and the loss of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol.[1][5]

Mechanism of Boc Deprotection

The removal of the Boc group is most commonly achieved under acidic conditions, typically using trifluoroacetic acid (TFA).[1][3][4] The mechanism involves the protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond.[1][4] This leads to the cleavage of this bond, forming a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][4] The carbamic acid readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium salt.[2][4]

Boc Group in Solid-Phase Peptide Synthesis (SPPS)

The Boc strategy was a foundational development in solid-phase peptide synthesis (SPPS).[10] The process involves the stepwise addition of Boc-protected amino acids to a growing peptide chain anchored to a solid support.[10]

Data Presentation

Table 1: Common Conditions for Boc Protection of Amino Acids

| Amino Acid Type | Reagent | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Aliphatic | (Boc)₂O | Triethylamine (TEA) | Dioxane/Water | 25 | 2-4 | >90 |

| Aromatic | (Boc)₂O | Sodium Bicarbonate | Acetone/Water | 25 | 4-6 | >85 |

| With reactive side chains | (Boc)₂O | 4-DMAP (catalytic), TEA | THF or Acetonitrile | 0-25 | 1-3 | >90 |

Note: Reaction conditions and yields can vary depending on the specific amino acid and scale of the reaction.[8][11][12]

Table 2: Comparison of Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (DCM) | 20-30 min | Highly effective, volatile, and easy to remove.[13] | Harsh for some sensitive functional groups.[13] |

| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | 0.5-2 h | Common and effective alternative to TFA. | Can cleave other acid-labile groups. |

| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric amounts | 1-24 h | Milder conditions, useful for selective deprotection. | Slower reaction times. |

Data adapted from various sources.[13][14][15] Reaction times and efficiency are substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of an Amino Acid

Materials:

-

Amino Acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (2.0 eq)

-

Dioxane

-

Water

-

Ethyl acetate

-

1M HCl

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in a 1:1 mixture of dioxane and water containing triethylamine.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the aqueous residue with ethyl acetate and wash with 1M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amino acid.[8]

Protocol 2: General Procedure for TFA-Mediated Boc Deprotection

Materials:

-

Boc-protected amino acid or peptide

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

Procedure:

-

Dissolve the Boc-protected substrate in DCM.

-

Cool the solution to 0 °C.

-

Add an equal volume of TFA dropwise to the solution (to achieve a 50% TFA/DCM concentration).[10]

-

Stir the reaction at room temperature for 30 minutes.[10]

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Precipitate the deprotected product by adding cold diethyl ether.

-

Collect the solid by filtration and wash with cold diethyl ether to obtain the amino acid or peptide TFA salt.[16]

Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

Protocol 3: Characterization of a Boc-Protected Amino Acid by NMR and HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the Boc-protected amino acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[17]

-

¹H NMR Analysis: Acquire a ¹H NMR spectrum. The presence of the Boc group is confirmed by a characteristic singlet peak for the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm.[17]

-

¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The Boc group will show characteristic signals for the quaternary carbon (~80 ppm), the methyl carbons (~28 ppm), and the carbonyl carbon (~155 ppm).[17]

High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Prepare a stock solution of the Boc-protected amino acid in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[18]

-

Method Setup: Use a C18 reversed-phase column with a gradient elution system, typically with mobile phases of water and acetonitrile, both containing 0.1% TFA.[18]

-

Analysis: Inject the sample and monitor the elution profile using a UV detector at a wavelength of 210-220 nm. The purity of the compound is determined by integrating the peak area of the product relative to any impurities.[18][]

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in amino acid chemistry, facilitating the synthesis of complex peptides and other nitrogen-containing molecules.[2] Its predictable reactivity, stability under various conditions, and straightforward removal make it a versatile and reliable choice for researchers in both academic and industrial settings. A thorough understanding of its application, the mechanisms of protection and deprotection, and the associated analytical techniques is crucial for the successful design and execution of synthetic strategies in drug development and other scientific endeavors.

References

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 10. chempep.com [chempep.com]

- 11. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safety and Handling of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, storage, and disposal of tert-butyloxycarbonyl (Boc)-protected amino acids. It also includes detailed experimental protocols for their use in chemical synthesis.

Safety and Hazard Information

Boc-protected amino acids are widely used reagents in peptide synthesis and other areas of organic chemistry.[1] While generally not considered highly hazardous, proper handling and awareness of potential risks are essential for maintaining a safe laboratory environment.

General Hazards

The primary hazards associated with Boc-protected amino acids are potential skin, eye, and respiratory irritation.[2] Many Material Safety Data Sheets (MSDS) for specific Boc-amino acids indicate that they may be harmful if inhaled, ingested, or absorbed through the skin.[3] It is crucial to handle these compounds with care to avoid direct contact and inhalation of dust.

Personal Protective Equipment (PPE)

When handling Boc-protected amino acids, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles with side shields are essential to protect against splashes and airborne particles.[2]

-

Hand Protection: Disposable nitrile gloves should be worn to prevent skin contact. For prolonged operations, double gloving is recommended.[2]

-

Body Protection: A standard laboratory coat should be worn to shield skin and clothing from spills.[2]

-

Respiratory Protection: In situations where dust may be generated, such as weighing or transferring large quantities of solid material, an N95 respirator or higher should be used.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

| Protection Area | Required PPE | Rationale |

| Eyes and Face | Chemical safety goggles with side shields | Protects against splashes and airborne particles.[2] |

| Hands | Disposable nitrile gloves | Provides a barrier against skin contact.[2] |

| Body | Standard laboratory coat | Shields skin and personal clothing from spills.[2] |

| Respiratory | N95 respirator or higher (as needed) | Necessary when handling powders or creating dust.[2] |

Storage and Disposal

Proper storage and disposal of Boc-protected amino acids are critical for maintaining their chemical integrity and ensuring laboratory and environmental safety.

Storage Conditions

Boc-protected amino acids should be stored in a cool, dry, and well-ventilated place.[4] For long-term storage, it is recommended to keep them in a tightly sealed container at 5°C or -20°C.[2] Before use, refrigerated containers should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis of the Boc group.[1]

Table 2: Recommended Storage Temperatures

| Storage Duration | Recommended Temperature |

| Short-term | Room Temperature |

| Long-term | 5°C or -20°C[2] |

Disposal Procedures

Disposal of Boc-protected amino acids and any contaminated materials must be carried out in accordance with federal, state, and local environmental regulations.[3] All disposable items that have come into contact with these compounds, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.[2] Liquid waste from reactions should be collected in a labeled, sealed, and appropriate chemical waste container.[4] It is recommended to use a licensed chemical waste disposal company for the final disposal.[5]

Quantitative Data

Table 3: Physical and Chemical Properties of Selected Boc-Amino Acids

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-88 |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 79-83 |

| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 |

| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83-86 |

| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 65-68 |

| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133-136 |

| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86-88 |

| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137-138 (dec.) |

| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47-49 |

| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 58-60 |

| Boc-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 101-103 |

| Boc-Tyr(Bzl)-OH | C₂₁H₂₅NO₅ | 371.43 | 108-110 |

| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 106-108 |

| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 75-77 |

| Boc-Lys(Z)-OH | C₁₉H₂₈N₂O₆ | 380.44 | 69-72 |

| Boc-His(Boc)-OH | C₁₆H₂₅N₃O₆ | 355.39 | 105-115 |

Data compiled from various chemical supplier safety data sheets.

Toxicity and Exposure Limits:

Specific LD50 and occupational exposure limit (OEL) data for the majority of Boc-protected amino acids are not available in publicly accessible databases. The general consensus from available MSDS is that these compounds should be handled as potentially irritating and harmful, and exposure should be minimized through the use of appropriate PPE and engineering controls.

Experimental Protocols

The following are detailed methodologies for the protection, deprotection, and coupling of Boc-protected amino acids.

Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution or dilute HCl

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 1:1 (v/v) mixture of dioxane and water.

-

Add triethylamine (1.5-2 equivalents) or an equivalent amount of NaOH to the solution.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution or dilute HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Boc Deprotection of an Amino Acid

This protocol outlines the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amino acid or peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of TFA:DCM is common).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Peptide Coupling using a Boc-Protected Amino Acid

This protocol describes a standard solid-phase peptide synthesis (SPPS) coupling step using a Boc-protected amino acid and HBTU as the coupling agent.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-protected amino acid

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the deprotected peptide-resin in DMF.

-

In a separate vessel, dissolve 2-4 equivalents of the Boc-protected amino acid and 2-4 equivalents of HBTU in DMF.

-

Add 4-8 equivalents of DIEA to the activation mixture and mix briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-4 hours.

-

Monitor the reaction for the presence of free amines using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive, a second coupling may be necessary.

-

Once the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.

Visualized Workflows and Pathways

General Handling Workflow

Caption: General workflow for handling Boc-protected amino acids.

Spill Response Decision Tree

References

Physical properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

An In-depth Technical Guide on the Physical Properties of Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the known physical characteristics of this compound, a derivative of the amino acid L-serine.

Core Physical and Chemical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis and other organic chemistry applications. Its molecular formula is C10H19NO5, and it has a molecular weight of 233.26 g/mol .[1][2] The compound is typically a colorless to light yellow liquid.[2]

Summary of Quantitative Data

| Property | Value | Reference |

| Molecular Formula | C10H19NO5 | [2] |

| Molecular Weight | 233.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [2] |

| Optical Activity | +33.9° (c=0.50 g/100ml in CHCl3) | [2] |

| Storage Temperature | 2-8°C | [2] |

| CAS Number | 134167-07-0 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of every specific compound are not always published in standard literature. However, the following are generalized methodologies that are commonly employed for determining the key physical properties of similar protected amino acid derivatives.

1. Determination of Optical Activity:

-

Principle: Optical activity is measured using a polarimeter. This instrument measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.

-

Apparatus: A standard polarimeter with a sodium lamp (for the D-line at 589 nm) is typically used.

-

Procedure:

-

A solution of the compound is prepared at a known concentration (e.g., 0.50 g/100ml ) in a specified solvent (e.g., chloroform).[2]

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the angle of rotation is measured.

-

The specific rotation is then calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.

-

2. Determination of Molecular Weight (Mass Spectrometry):

-

Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound.

-

Apparatus: A mass spectrometer (e.g., ESI-MS, GC-MS) is used.

-

Procedure:

-

A small sample of the compound is introduced into the mass spectrometer.

-

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.

-

A mass spectrum is generated, which plots ion intensity versus mass-to-charge ratio. The peak corresponding to the molecular ion (M+) or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) allows for the determination of the molecular weight.

-

Illustrative Workflow: Synthesis of a Protected Amino Acid

As this compound is a synthetic compound, a diagram illustrating a generalized synthetic workflow for a protected amino acid is more relevant than a signaling pathway. The following diagram outlines the key steps in protecting an amino acid for use in peptide synthesis.

Caption: Generalized workflow for the synthesis of a protected amino acid derivative.

References

Methodological & Application

Application Notes and Protocols: Incorporation of O-Methyl-L-Serine in Boc-SPPS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids, such as O-methylated derivatives, is a critical strategy in modern drug discovery for enhancing peptide stability, modulating conformation, and improving pharmacokinetic properties. O-methyl-L-serine, when incorporated into a peptide backbone, can prevent potential O-acylation and β-elimination side reactions associated with unprotected serine, and can influence peptide structure by removing a hydrogen bond donor.

This document provides a detailed protocol for the incorporation of O-methyl-L-serine into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) with the tert-butyloxycarbonyl (Boc) protection strategy.

Important Note on the Reagent: The specified compound, Methyl N-(tert-butoxycarbonyl)-O-methyl-L-serinate (Boc-Ser(OMe)-OMe) , is a C-terminal methyl ester. In standard SPPS, the incoming amino acid must possess a free carboxylic acid to be activated for coupling to the N-terminal amine of the growing peptide chain. Therefore, Boc-Ser(OMe)-OMe is not suitable for direct use in peptide chain elongation .

The appropriate reagent for this purpose is N-(tert-butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(OMe)-OH) . The protocols herein describe the use of this free-acid derivative.

Data Summary

The efficiency of incorporating specialized amino acids can be influenced by factors such as steric hindrance and the specific peptide sequence. The following table provides expected quantitative data for the coupling of Boc-Ser(OMe)-OH in a standard Boc-SPPS workflow.

| Parameter | Typical Value | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Lower loading is often preferred for longer or more complex peptides. |

| Amino Acid Equivalents | 3 - 4 eq. | Relative to resin substitution. |

| Coupling Reagent Equivalents | 3 - 4 eq. | HBTU/HATU are commonly used. |

| Coupling Time | 1 - 2 hours | May require extended time or double coupling due to potential steric hindrance from the O-methyl group. |

| Coupling Efficiency | >98% | Monitored by a negative Kaiser test. Incomplete coupling may require a second coupling step. |

| Deprotection Time (TFA) | 20 - 30 min | Standard for Boc group removal.[1][2] |

| Crude Peptide Purity | 60 - 85% | Highly sequence-dependent. Analyzed by RP-HPLC. |

| Final Yield (Post-Purification) | 20 - 50% | Dependent on peptide length, sequence complexity, and purification efficiency. |

Experimental Protocols

The following protocols outline the manual Boc-SPPS procedure for incorporating a Boc-Ser(OMe)-OH residue. These steps are performed in a suitable SPPS reaction vessel.

Protocol 1: Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Merrifield or PAM resin for C-terminal acids, MBHA resin for C-terminal amides) into the reaction vessel.[1]

-

Add Dichloromethane (DCM) to the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the solvent by filtration.

-

Wash the resin three times with DCM, followed by three washes with Dimethylformamide (DMF) to prepare for the synthesis cycles.

Protocol 2: Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid being coupled to the peptide chain.

Step 1: Boc Deprotection

-

Add a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM to the swollen resin.[1][3] A pre-wash of 1-2 minutes is often performed.

-

Agitate the mixture for 20-30 minutes at room temperature to cleave the N-terminal Boc group.[1][2]

-

Drain the TFA solution.

-

Wash the peptide-resin thoroughly to remove residual acid. A typical wash sequence is: DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).[1]

Step 2: Neutralization

-

Add a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM to the peptide-resin.[4]

-

Agitate for 2-5 minutes to neutralize the N-terminal trifluoroacetate salt to the free amine.

-

Repeat the neutralization step.

-

Drain the DIEA solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).

Step 3: Coupling of Boc-Ser(OMe)-OH

-

In a separate vessel, dissolve Boc-Ser(OMe)-OH (3 eq.) and a coupling agent such as HBTU (3 eq.) or HATU (3 eq.) in DMF.

-

Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

After the reaction, drain the coupling solution and wash the resin with DMF (3-5 times).

Step 4: Monitoring the Coupling Reaction

-

Take a small sample of resin beads (5-10 mg) and wash them thoroughly with ethanol.

-

Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines.[2]

-

A yellow or colorless result indicates complete coupling. A blue or purple color indicates incomplete coupling.

-

If the coupling is incomplete, repeat the coupling step (Step 3) for another hour.

Protocol 3: Final Cleavage and Deprotection

This protocol is performed after the final amino acid has been coupled and the terminal Boc group has been removed.

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

For peptides on Merrifield or PAM resin, a strong acid cleavage using anhydrous Hydrogen Fluoride (HF) is required to cleave the peptide from the resin and remove side-chain protecting groups (e.g., Benzyl esters).[1]

-

Caution: HF is extremely toxic and corrosive and requires specialized laboratory equipment and safety precautions.

-

Prepare the HF cleavage cocktail. A common mixture is HF:anisole (9:1, v/v). Anisole acts as a scavenger to trap reactive carbocations generated during cleavage.

-

Cool the HF apparatus and the vessel containing the peptide-resin to -5 to 0 °C.

-

Distill the HF into the reaction vessel.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resulting crude peptide and resin mixture with cold diethyl ether to remove the scavenger and organic by-products.

-

Precipitate and isolate the crude peptide by centrifugation.

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by RP-HPLC.

Potential Side Reactions

While the O-methyl group on serine prevents common serine-related side reactions, other issues can arise during Boc-SPPS:

-

Incomplete Deprotection: The Boc group removal must be complete. Failure to fully remove the Boc group will lead to deletion sequences.[5]

-

Alkylation: During the final HF cleavage, reactive carbocations can alkylate sensitive residues like Tryptophan or Methionine if insufficient scavengers are used.[1][4]

-

Aspartimide Formation: For sequences containing Asp-Gly or Asp-Ser, aspartimide formation can occur, leading to a mixture of by-products.[6]

Visualizations

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. peptide.com [peptide.com]

- 5. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

Coupling Reagents for Boc-Ser(Me)-OMe in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to selecting and utilizing coupling reagents for the incorporation of N-methylated amino acids, specifically focusing on N-Boc-O-methyl-L-serine methyl ester (Boc-Ser(Me)-OMe), in peptide synthesis. The steric hindrance presented by the N-methyl group makes these couplings challenging, often leading to lower yields and increased risk of side reactions. This application note offers a comparative overview of common coupling reagents, detailed experimental protocols, and insights into minimizing common side reactions.

Introduction

N-methylated amino acids are of significant interest in drug discovery as they can enhance the metabolic stability, conformational rigidity, and cell permeability of peptides. However, the acylation of the secondary amine in N-methylated amino acids is sterically hindered, which can result in slow reaction rates and incomplete couplings. The choice of an appropriate coupling reagent is therefore critical to achieve high yields and purity. This note focuses on the synthesis of peptide bonds involving Boc-Ser(Me)-OMe, a derivative of the N-methylated amino acid.

Comparative Analysis of Coupling Reagents

While a direct head-to-head quantitative comparison for the synthesis of Boc-Ser(Me)-OMe is not extensively available in the literature, performance can be extrapolated from studies on similar sterically hindered and N-methylated amino acids. The following tables summarize the expected performance of common coupling reagents.

Table 1: Performance Comparison of Common Coupling Reagents for N-Methylated Amino Acid Coupling

| Coupling Reagent | Additive | Typical Yield Range (%) | Racemization Risk | Key Advantages & Disadvantages |

| HATU | None (contains HOAt) | 90-99 | Very Low | Advantages: High reactivity and speed, highly effective for sterically hindered and N-methylated amino acids, low racemization rates. Disadvantages: Higher cost. |

| HBTU | HOBt (optional) | 85-95 | Low to Moderate | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Less effective than HATU for severely hindered couplings, can cause guanidinylation if used in excess. |

| PyBOP | HOBt (optional) | 90-98 | Low | Advantages: High efficiency, rapid reactions, byproducts are less hazardous than those of BOP. Disadvantages: Can be less effective than HATU for the most challenging couplings. |

| EDC | HOBt/Oxyma | 70-90 | Moderate | Advantages: Cost-effective, water-soluble urea byproduct simplifies workup. Disadvantages: Generally slower reaction times, higher risk of racemization without additives, less effective for sterically hindered couplings. |

| DIC | HOAt | 85-95 | Low (with HOAt) | Advantages: No solid urea byproduct (compared to DCC), effective at suppressing racemization when paired with HOAt. Disadvantages: Can be slower than phosphonium or uronium salt reagents. |

| PyBrOP | None | 85-95 | Moderate | Advantages: Highly reactive, particularly effective for coupling N-methyl amino acids where other reagents fail. Disadvantages: High reactivity can sometimes lead to side reactions. |

Table 2: Summary of Key Side Reactions and Mitigation Strategies

| Side Reaction | Description | Coupling Reagents Prone to this Reaction | Mitigation Strategy |

| Racemization | Loss of stereochemical integrity at the α-carbon of the amino acid. | Carbodiimides (EDC, DIC) without additives; can occur with others under harsh conditions. | Use of additives like HOBt, HOAt, or Oxyma. Employ weaker bases (e.g., NMM instead of DIPEA). Maintain lower reaction temperatures. |

| Guanidinylation | Reaction of the coupling reagent with the free N-terminus of the peptide, leading to chain termination. | Uronium/Aminium salts (HBTU, HATU) when used in excess. | Pre-activate the carboxylic acid before adding it to the amine component. Use a slight excess of the carboxylic acid relative to the coupling reagent. |

| Oxazolone Formation | Formation of a 5(4H)-oxazolone intermediate from the activated amino acid, which is prone to racemization. | Can occur with most coupling reagents, especially with prolonged activation times. | Minimize pre-activation times. Use reagents and additives that favor rapid coupling. |

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of Boc-Ser(Me)-OH to an amino acid methyl ester (H-AA-OMe) to form Boc-Ser(Me)-AA-OMe. These should be optimized for specific substrates and reaction scales.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered N-methylated amino acids.

Materials:

-

Boc-Ser(Me)-OH (1.0 eq.)

-

Amino acid methyl ester hydrochloride (H-AA-OMe·HCl) (1.0 eq.)

-

HATU (1.0 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Boc-Ser(Me)-OH (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF.

-

Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

-

In a separate flask, dissolve H-AA-OMe·HCl (1.0 eq.) in anhydrous DMF and add DIPEA (1.0 eq.) to neutralize the salt.

-

Add the neutralized amino acid ester solution to the pre-activated Boc-Ser(Me)-OH solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling using PyBOP

PyBOP is a reliable and safer alternative to the toxic BOP reagent, offering high coupling efficiency.

Materials:

-

Boc-Ser(Me)-OH (1.1 eq.)

-

H-AA-OMe·HCl (1.0 eq.)

-

PyBOP (1.1 eq.)

-

DIPEA (2.2 eq.)

-

Anhydrous DMF

Procedure:

-

In a reaction vessel, dissolve Boc-Ser(Me)-OH (1.1 eq.), H-AA-OMe·HCl (1.0 eq.), and PyBOP (1.1 eq.) in anhydrous DMF.

-

Add DIPEA (2.

Application Notes and Protocols: Conditions for the Deprotection of the Boc Group from O-methyl-L-serinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group from amino acid esters, such as O-methyl-L-serinate, is a critical step that requires carefully optimized conditions to ensure high yield and purity of the desired free amine, while minimizing potential side reactions.[3]

This document provides detailed application notes and protocols for the deprotection of the Boc group from O-methyl-L-serinate, summarizing common acidic conditions, and offering insights into reaction optimization.

Mechanism of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium salt and carbon dioxide.[1][4][5][6]

Data Presentation: Comparison of Common Deprotection Conditions

The selection of the appropriate deprotection reagent and conditions is crucial for achieving optimal results. The following table summarizes common conditions for the deprotection of Boc-protected amino acid esters, which are applicable to O-methyl-L-serinate.

| Method | Reagent & Concentration | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Method A: Trifluoroacetic Acid (TFA) | 25-50% TFA (v/v) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 2 hours | >95 | Highly effective and common. TFA is corrosive and needs to be handled with care. Potential for side reactions like O-trifluoroacetylation.[3][7] |

| Method B: Hydrochloric Acid (HCl) in Dioxane | 4M HCl | 1,4-Dioxane | 0 to Room Temperature | 30 min - 4 hours | >95 | Often yields a crystalline hydrochloride salt, which can simplify purification. Dioxane is a suspected carcinogen.[1][6][8][9] |

| Method C: Hydrochloric Acid (HCl) in Methanol | ~1.25M HCl (from Acetyl Chloride) | Methanol | Room Temperature | < 3 hours | High | Milder than TFA and can be prepared in situ.[10][11] |